molecular formula C8H10ClNO2 B594997 2-(Aminomethyl)benzoic acid hydrochloride CAS No. 10017-39-7

2-(Aminomethyl)benzoic acid hydrochloride

Cat. No. B594997
CAS RN: 10017-39-7
M. Wt: 187.623
InChI Key: HWHUNDJAGYQZHL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzoic acid hydrochloride is a biochemical compound . It is more precisely known as 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA), and it is an antifibrinolytic .


Molecular Structure Analysis

The molecular formula of this compound is C8H10ClNO2 . Its molecular weight is 187.62 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.62 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 187.0400063 g/mol . The topological polar surface area is 63.3 Ų .

Scientific Research Applications

  • Structural Analysis and Spectroscopy : A study by Gopal, Jose, and Biswas (1967) focused on the infra-red spectral study of m-amino benzoic acid and its hydrochloride. They established that m-amino benzoic acid exists in a dipolar form in the solid state, providing insights into its structural properties (Gopal, Jose, & Biswas, 1967).

  • Drug Development and Analysis : Zhoujin et al. (2022) synthesized 2-((2,6-Dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug, and studied its polymorphism, contributing to the understanding of drug stability and formulation (Zhoujin et al., 2022).

  • Detection of Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid to detect reactive oxygen species, highlighting the chemical's utility in biological and chemical sensing applications (Setsukinai et al., 2003).

  • Materials Science and Polymer Technology : Amarnath and Palaniappan (2005) reported on benzoic acid and its derivatives as new dopants for polyaniline, demonstrating its applications in the field of conductive polymers (Amarnath & Palaniappan, 2005).

  • Chemical Synthesis and Antimicrobial Evaluation : Mahiwal, Kumar, and Narasimhan (2012) synthesized a series of 2-amino benzoic acid derivatives and evaluated their antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (Mahiwal, Kumar, & Narasimhan, 2012).

  • Corrosion Inhibition : Tang et al. (2013) studied novel benzimidazole derivatives, including 2-aminomethyl benzimidazole, as inhibitors for mild steel corrosion, signifying the role of benzoic acid derivatives in industrial applications (Tang et al., 2013).

Safety and Hazards

2-(Aminomethyl)benzoic acid hydrochloride is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUNDJAGYQZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669839
Record name 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10017-39-7
Record name Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)benzoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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